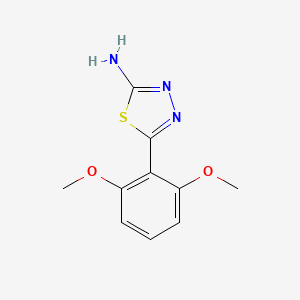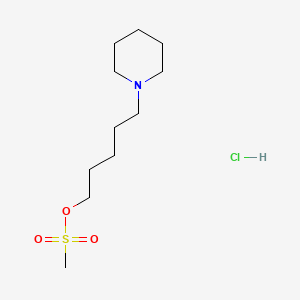
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its piperidine ring attached to a pentyl chain, which is further linked to a methanesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride typically involves the reaction of 1-piperidylpentane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, hydroxylated derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The methanesulfonate group can also participate in chemical reactions, leading to the formation of active metabolites. These interactions contribute to the compound’s biological and pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperidylpentane: A precursor in the synthesis of 5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride.
Methanesulfonyl Chloride: A reagent used in the synthesis of the compound.
Piperidine Derivatives: Compounds with similar structures and properties, used in various research applications.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, pentyl chain, and methanesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H24ClNO3S |
|---|---|
Poids moléculaire |
285.83 g/mol |
Nom IUPAC |
5-piperidin-1-ylpentyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C11H23NO3S.ClH/c1-16(13,14)15-11-7-3-6-10-12-8-4-2-5-9-12;/h2-11H2,1H3;1H |
Clé InChI |
QVCCZGMEJKUZBP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCCCCN1CCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


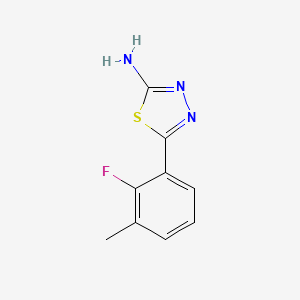
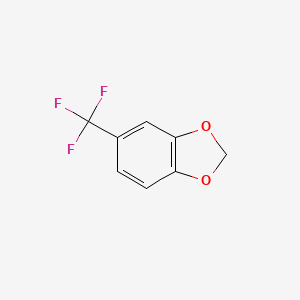
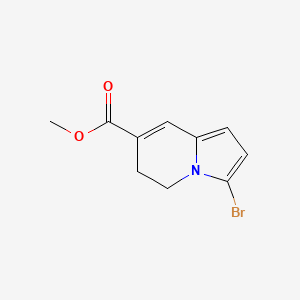

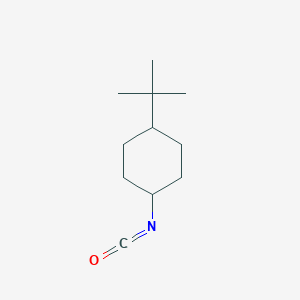

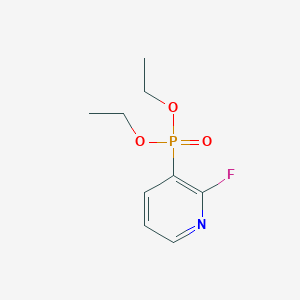
![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
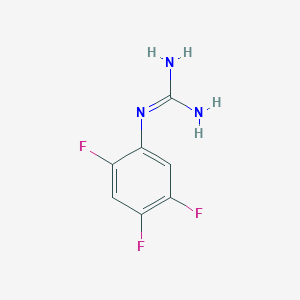

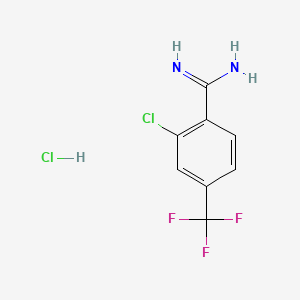
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
